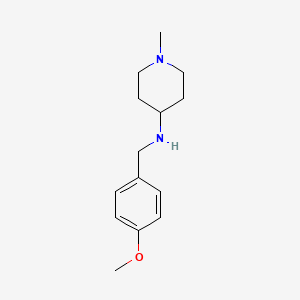![molecular formula C22H21NO2 B2938721 1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone CAS No. 279672-28-5](/img/structure/B2938721.png)
1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[1,1’-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond . It also contains a methoxy group (OCH3) and an anilino group (NH2), both attached to the biphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would consist of two benzene rings connected by a single bond . The methoxy and anilino groups would be attached to the biphenyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Biphenyl compounds can undergo a variety of reactions, including oxidation and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of biphenyl compounds include being colorless to pale-yellow crystals with a pleasant odor . They have a density of 1.04 g/cm3, a melting point of 69.2 °C, and a boiling point of 255 °C .
科学的研究の応用
Mesomorphic Properties of Liquid Crystalline Polyacetylenes
1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone is involved in the synthesis of side-chain liquid crystalline polyacetylenes. These polyacetylenes exhibit unique mesomorphic behavior and are investigated for their potential in aligning molecular structures through mechanical perturbations. This application is significant in materials science, particularly in the development of advanced liquid crystalline polymers (Kong & Tang, 1998).
Role in Corrosion Inhibition
In the field of materials science, derivatives of this compound have been tested as corrosion inhibitors. These compounds, specifically quinoxaline-based propanones, are found to be effective in reducing the corrosion rate of mild steel in acidic environments. Their adsorption on steel surfaces forms a protective film, which is crucial for extending the lifespan of metal structures (Olasunkanmi & Ebenso, 2019).
Synthesis of Benzoxazine Monomers
Another application is in the synthesis of benzoxazine monomers using environmentally friendly processes. This approach includes the use of renewable building blocks like phloretic acid, which enhances the reactivity of molecules towards benzoxazine ring formation. This method offers a sustainable alternative in the synthesis of polybenzoxazine, a material with a wide range of applications due to its thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Asymmetric Synthesis in Drug Development
In pharmaceutical research, compounds related to this compound are used in the asymmetric synthesis of chiral intermediates. For example, the asymmetric hydrogenation of alpha-hydroxy aromatic ketones to produce 1-aryl-1,2-ethanediols is a critical step in the synthesis of antidepressant drugs. Such methods highlight the importance of these compounds in the development of chirally pure pharmaceuticals (Ohkuma et al., 2007).
Chemical Synthesis and Reaction Mechanisms
Research in organic chemistry utilizes this compound for studying various chemical reactions and mechanisms. Its derivatives are explored for understanding nucleophilic substitution and elimination reactions, providing valuable insights into the behavior of tertiary carbocations in aqueous solutions. This research is fundamental for advancing knowledge in organic synthesis and reaction dynamics (Toteva & Richard, 1996).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(4-methoxyanilino)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-25-21-13-11-20(12-14-21)23-16-15-22(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14,23H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJKJWCTXNTQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279672-28-5 |
Source


|
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-METHOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2938638.png)
![6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2938639.png)
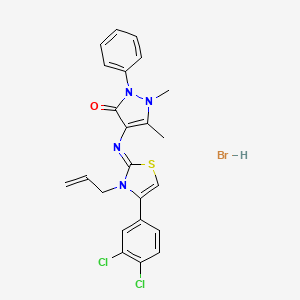
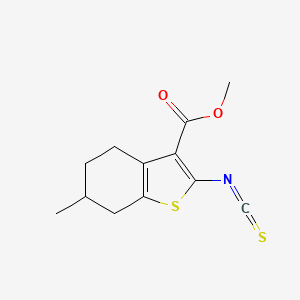
![1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2938643.png)

![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
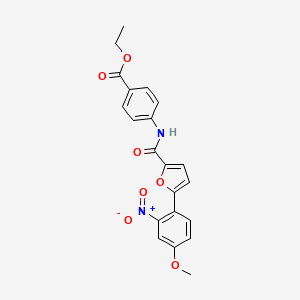


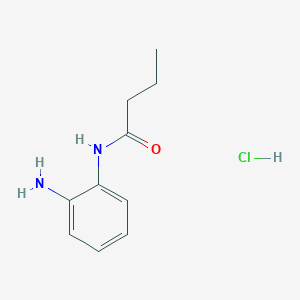
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)

